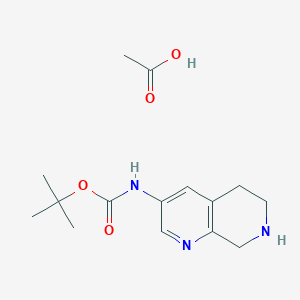
Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate is a chemical compound with the molecular formula C15H23N3O4 and a molecular weight of 309.37 g/mol . This compound is part of the naphthyridine family, which is known for its significant importance in medicinal chemistry due to its diverse biological activities .
Métodos De Preparación
The synthesis of tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate involves several steps. One common method includes the reaction of tert-butyl carbamate with 5,6,7,8-tetrahydro-1,7-naphthyridine under specific conditions. The reaction typically requires a solvent such as 1,4-dioxane and a base like cesium carbonate (Cs2CO3) to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are also possible, allowing for the formation of complex structures.
Aplicaciones Científicas De Investigación
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicine: Due to its structural properties, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate can be compared with other naphthyridine derivatives:
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,8-Naphthyridine: Another isomer with distinct properties and applications in drug development.
Indole Derivatives: While structurally different, indole derivatives share similar applications in medicinal chemistry and biological studies.
The uniqueness of tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate lies in its specific structure, which allows for unique interactions and applications in various fields.
Propiedades
Fórmula molecular |
C15H23N3O4 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
acetic acid;tert-butyl N-(5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10-6-9-4-5-14-8-11(9)15-7-10;1-2(3)4/h6-7,14H,4-5,8H2,1-3H3,(H,16,17);1H3,(H,3,4) |
Clave InChI |
JKOXDODAGKWMEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)









![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
